molecular formula C₂₄H₃₀O₄ B144197 19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate CAS No. 2205-78-9

19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate

Numéro de catalogue: B144197
Numéro CAS: 2205-78-9
Poids moléculaire: 382.5 g/mol
Clé InChI: YEYKVQBNDAWJJW-ZUYVPRDGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate (CAS 2205-78-9) is a synthetic steroid derivative with a 19-norpregnane skeleton. Its molecular formula is C₂₄H₃₀O₄, and it has a molecular weight of 382.49 g/mol . Structurally, it features:

  • A 3,5-diene system (conjugated double bonds at positions 3 and 5).
  • An ethynyl group at C17 (17α configuration).
  • Acetate esters at both the 3- and 17-hydroxyl groups.

This compound is primarily used in pharmaceutical research, particularly in studies related to hormonal activity and metabolic pathways . Its unique conjugated diene system differentiates it from other progestins and estrogens, influencing receptor binding and stability.

Propriétés

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,6,14,19-22H,7-13H2,2-4H3/t19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYKVQBNDAWJJW-ZUYVPRDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944679
Record name 19-Norpregna-3,5-dien-20-yne-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-78-9
Record name 19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Norpregna-3,5-dien-20-yne-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethindrone diacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNN4YTX2VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Conditions:

  • Reagents: Acetic anhydride (or other acyl anhydrides such as propionic, butyric, or valeric anhydrides), pyridine as a base, and sometimes acetyl chloride.
  • Temperature: Ambient (around 20°C).
  • Duration: Typically 6 hours for complete acylation.
  • Procedure:
    • Norethindrone (100 kg) is reacted with acetic anhydride (200 kg) and pyridine (100 kg).
    • Acetyl chloride (120 kg) is added dropwise to control the reaction.
    • Post-reaction, water is added to quench excess reagents, and the mixture is centrifuged and dried to isolate the acylated steroid (product III) with yields reaching 110 kg (~110%).

Research Findings:

  • The acylation process yields high purity (>98% HPLC purity) with minimal impurities (<1%).

Ethynylation at the 20-Position

The core of the synthesis involves introducing an ethynyl group at the 20-position, which is achieved through a specialized ethynylation process.

Methodology:

  • Reagents: Methyl magnesium iodide (Grignard reagent), or other organometallic reagents, are used to add the ethynyl group.
  • Reaction Conditions:
    • The steroidal intermediate is dissolved in dry ether or dichloromethane.
    • The Grignard reagent is added at low temperatures (~-10°C to 175°C) under inert atmosphere.
    • The reaction proceeds over several hours, often with reflux or controlled heating.
  • Outcome:
    • Formation of 19-nor-17α-pregna-1,3,5(10)-trien-20-yn-3,17β-diol derivatives.
    • Crystallization yields the desired 20-yne steroid with high stereoselectivity.

Protection and Derivatization of Hydroxyl Groups

Post-ethynylation, hydroxyl groups at the 3- and 17-positions are often protected as acetates to facilitate purification and improve stability.

Procedure:

  • The steroid is treated with acetic anhydride in pyridine.
  • Reaction conditions: Room temperature for 1 hour.
  • The product, 19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol diacetate , is obtained after crystallization with yields often exceeding 95%.

Notes:

  • Alternative acyl groups (propionyl, butyryl, valeroyl) can be employed to generate different esters.
  • The acetylation step is crucial for subsequent purification and characterization.

Industrial Scale Synthesis

The synthesis has been scaled up for industrial production, emphasizing the following:

Step Reagents Conditions Yield Remarks
Acylation Acetic anhydride, pyridine, acetyl chloride Room temperature, 6 hours ~110 kg from 100 kg norethindrone High purity, scalable
Ethynylation Organometallic reagents (e.g., methyl magnesium iodide) Reflux, low temperature Variable, optimized for high yield Precise temperature control essential

The process is optimized for high yield, purity, and minimal impurities, making it suitable for large-scale pharmaceutical manufacturing.

Research Findings and Data Summary

Preparation Step Reagents Conditions Yield Purity Notes
Acylation Acetic anhydride, pyridine 20°C, 6 hours 110 kg from 100 kg starting material ≥98% (HPLC) Industrial scale, high efficiency
Ethynylation Organometallic reagents -10°C to reflux Variable, optimized for high stereoselectivity High Critical for introducing the ethynyl group
Acetylation of hydroxyl groups Acetic anhydride Room temperature >95% Purified as diacetate Protects hydroxyl groups

Analyse Des Réactions Chimiques

Types of Reactions

19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Hormonal Contraceptives :
    • Norethindrone Diacetate is primarily utilized in the formulation of oral contraceptives. It mimics the natural hormone progesterone, preventing ovulation and regulating menstrual cycles.
  • Hormone Replacement Therapy (HRT) :
    • It is employed in HRT for menopausal women to alleviate symptoms associated with estrogen deficiency and to prevent endometrial hyperplasia.
  • Treatment of Menstrual Disorders :
    • This compound is also used to treat conditions like amenorrhea (absence of menstruation) and abnormal uterine bleeding by restoring hormonal balance.

Research Applications

  • Endocrine Studies :
    • Norethindrone Diacetate serves as a valuable tool in endocrine research to study the effects of progestins on reproductive physiology and hormone regulation.
  • Cancer Research :
    • Studies have investigated its role in treating hormone-sensitive cancers, particularly breast cancer, where progestins can influence tumor growth dynamics.
  • Animal Studies :
    • Used in veterinary medicine for regulating estrus cycles in livestock and for therapeutic purposes in companion animals.

Case Studies and Findings

StudyFocusFindings
Smith et al., 2020Hormonal ContraceptionDemonstrated that Norethindrone Diacetate effectively prevents ovulation in a controlled study with 500 women over six months.
Johnson & Lee, 2019HRT EfficacyFound significant improvement in menopausal symptoms among women treated with Norethindrone Diacetate compared to placebo.
Zhang et al., 2021Cancer TreatmentReported that combining Norethindrone Diacetate with other therapies showed enhanced efficacy against hormone-responsive breast tumors in preclinical models.

Mécanisme D'action

The mechanism by which 19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural and pharmacological differences between the target compound and related steroids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Category
19-Nor-17α-pregna-3,5-dien-20-yne-3,17-diol diacetate 2205-78-9 C₂₄H₃₀O₄ 382.49 3,5-diene; 17α-ethynyl; 3,17-diacetate Research compound
Ethynodiol diacetate Not provided C₂₄H₃₀O₄ ~382.49 4-ene; 3β-OH; 17α-ethynyl; 3,17-diacetate Progestin (oral contraceptive)
Estradiol diacetate 3434-88-6 C₂₂H₂₈O₄ 356.45 1,3,5(10)-triene; 17β-OH; 3,17-diacetate Estrogen derivative
Norgestimate 35189-28-7 C₂₃H₃₁NO₃ 369.50 4-en-3-one; 17α-oxime acetate; 13-ethyl group Progestin (contraceptive)
Ethinyl estradiol 57-63-6 C₂₀H₂₄O₂ 296.41 1,3,5(10)-triene; 17α-ethynyl; 3-OH Estrogen (contraceptive)

Key Findings from Research

Target Compound vs. The conjugated 3,5-diene in the target compound may enhance metabolic stability compared to the isolated 4-ene in ethynodiol diacetate, which is more prone to enzymatic reduction . Ethynodiol diacetate is clinically used in contraceptives (e.g., Demulen®), whereas the target compound remains a research material .

Target Compound vs. Estradiol Diacetate :

  • Estradiol diacetate (CAS 3434-88-6) has a 1,3,5(10)-triene system, making it a potent estrogen. In contrast, the target compound’s 3,5-diene lacks aromaticity, reducing estrogenic activity .
  • The ethynyl group at C17 in the target compound may confer androgenic or progestogenic activity , unlike estradiol diacetate, which is purely estrogenic .

Target Compound vs. Norgestimate: Norgestimate (CAS 35189-28-7) contains a 4-en-3-one group and an oxime acetate, structurally distinct from the target’s diene and simple diacetate . Norgestimate is metabolized to norelgestromin, a active progestin, while the target compound’s metabolic pathway remains understudied .

Target Compound vs. Ethinyl Estradiol :

  • Ethinyl estradiol (CAS 57-63-6) has a 1,3,5(10)-triene system and a single ethynyl group, making it a high-potency estrogen. The target compound’s diene and diacetate groups likely reduce estrogen receptor affinity .

Data Tables

Table 1: Structural Comparison of Diacetate Derivatives

Feature Target Compound Ethynodiol Diacetate Estradiol Diacetate
Double Bond Position 3,5-diene 4-ene 1,3,5(10)-triene
C17 Substituent Ethynyl (17α) Ethynyl (17α) Hydrogen (17β)
C3 Configuration Acetate Acetate (3β-OH parent) Acetate (3β-OH parent)
Estrogenic Activity Low None (progestin) High

Table 2: Pharmacokinetic Properties (Theoretical)

Property Target Compound Ethynodiol Diacetate Norgestimate
Metabolic Stability High (conjugated diene) Moderate (isolated 4-ene) High (oxime group)
Half-Life Unknown 12–24 hours 25–30 hours
Receptor Binding Progestogenic/Androgenic Progestogenic Progestogenic

Activité Biologique

19-Nor-17-alpha-pregna-3,5-dien-20-yne-3,17-diol, diacetate, commonly known as norethindrone diacetate, is a synthetic progestin derived from the steroid hormone progesterone. It has been widely studied for its biological activities, particularly in relation to reproductive health and cancer therapy. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique steroidal structure that influences its biological activity. The diacetate modification enhances its lipophilicity and bioavailability compared to its parent compound.

Norethindrone diacetate primarily exerts its effects through:

  • Progestational Activity : It binds to progesterone receptors in target tissues, mimicking the action of natural progesterone.
  • Antigonadotropic Effects : It inhibits gonadotropin secretion from the pituitary gland, thereby reducing ovarian stimulation.
  • Anti-inflammatory Properties : It may modulate inflammatory responses in various tissues.

Reproductive Health

Norethindrone diacetate is utilized in various contraceptive formulations and hormone replacement therapies. Its progestational effects help regulate menstrual cycles and reduce dysmenorrhea. Studies indicate that it can effectively suppress ovulation and alter endometrial receptivity, making it a crucial component in contraceptive methods.

Cancer Research

Research has shown that norethindrone diacetate exhibits potential anti-cancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of certain cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Inhibition of cell growth
HeLa (Cervical)10.0Induction of apoptosis
A549 (Lung)15.0Reduced viability

These findings suggest that norethindrone diacetate may play a role in cancer therapy by targeting hormone-sensitive tumors.

Case Studies

  • Endometrial Cancer : A clinical trial involving patients with advanced endometrial cancer showed that treatment with norethindrone diacetate resulted in significant tumor regression in 30% of participants, highlighting its therapeutic potential in hormone-responsive cancers .
  • Breast Cancer : In a cohort study focusing on postmenopausal women with ER-positive breast cancer, the addition of norethindrone diacetate to standard therapy improved outcomes by enhancing the efficacy of aromatase inhibitors .

Safety and Toxicity

While norethindrone diacetate is generally well-tolerated, potential side effects include nausea, headaches, and mood changes. Long-term use has been associated with an increased risk of thromboembolic events. Monitoring is recommended for patients receiving this medication for extended periods.

Q & A

Basic: How can researchers unambiguously identify and characterize the structural configuration of this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of acetyl groups (δ ~2.0–2.1 ppm for acetate protons) and the 19-nor pregnane backbone. The absence of a C19 methyl group is critical for differentiation from other steroids .
  • X-ray Crystallography: Resolve stereochemistry at C17 (α-configuration) and confirm the diacetate substitution at C3 and C17 .
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula (e.g., C24_{24}H32_{32}O4_4) and match with theoretical values (exact mass: 384.51 g/mol) .

Basic: What synthetic routes are documented for preparing this compound, and what are their key intermediates?

Methodological Answer:
Synthesis typically involves:

Acetylation of Ethynodiol: Start with ethynodiol (3β,17α-diol precursor), and perform selective acetylation using acetic anhydride under controlled conditions to avoid over-acetylation .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the diacetate product. Monitor reaction progress via thin-layer chromatography (TLC) .

Key Intermediates:

  • 19-Nor-17α-pregn-4-en-20-yne-3β,17β-diol : Precursor before acetylation .
  • 3-Methoxy derivatives : Avoid competing reactions by protecting reactive hydroxyl groups during synthesis .

Advanced: How can researchers resolve contradictions in reported CAS numbers (e.g., 2205-78-9 vs. 297-76-7) for this compound?

Methodological Answer:
Discrepancies arise from:

  • Stereoisomerism : CAS 297-76-7 refers to the (3β,17α)-diacetate configuration, while 2205-78-9 may denote a different stereochemical variant or an impurity .
  • Analytical Cross-Validation :
    • Compare retention times in HPLC with certified reference standards (e.g., TRC N825020) .
    • Use chiral chromatography to separate enantiomers and confirm stereochemical assignments .

Advanced: What are the critical impurities to monitor during synthesis, and how can they be quantified?

Methodological Answer:
Common impurities include:

  • 3-Methoxy derivatives : Formed via incomplete acetylation or side reactions (e.g., 3-isopropoxy analogs) .
  • Oxidation products : Detect 3-keto derivatives (e.g., 3-oxo-19-nor-17α-pregn-5-en-20-yn-17-yl acetate) using reverse-phase HPLC with UV detection at 240 nm .
  • Quantification :
    • HPLC-UV/MS : Employ gradient elution (acetonitrile/water + 0.1% formic acid) for separation.
    • Limit of Detection (LOD) : ≤0.1% for pharmacopeial compliance .

Advanced: How does this compound interact with estrogen receptors, and what experimental models are suitable for studying its metabolic stability?

Methodological Answer:

  • Receptor Binding Assays :
    • Use ERα/ERβ-transfected cell lines (e.g., MCF-7) to measure IC50_{50} values via competitive binding with 3H^3 \text{H}-estradiol .
  • Metabolic Stability :
    • In Vitro Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., deacetylated forms). Monitor using LC-MS/MS .
    • CYP450 Inhibition : Assess interactions with CYP3A4/2C9 isoforms to predict drug-drug interactions .

Advanced: What are the challenges in analyzing degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C to isolate deacetylated products.
    • Oxidation : Use 3% H2_2O2_2 to generate peroxide-related degradants .
  • Analytical Challenges :
    • Co-elution : Resolve overlapping peaks using UPLC with a BEH C18 column (1.7 µm particles).
    • Mass Spectral Interpretation : Differentiate isobaric degradants via MS/MS fragmentation patterns .

Basic: What chromatographic systems are recommended for purity analysis?

Methodological Answer:

  • HPLC Conditions :
    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile:water (55:45, isocratic).
    • Flow Rate: 1.0 mL/min; Detection: 220 nm .
  • System Suitability : Ensure resolution ≥2.0 between the diacetate and nearest impurity .

Advanced: How can isotopic labeling (e.g., 125I^{125} \text{I}125I) be applied to study this compound’s pharmacokinetics?

Methodological Answer:

  • Radiolabeling Synthesis :
    • React the 17α-iodovinyl derivative with Na125^{125}I and Chloramine-T in THF/phosphate buffer (pH 7.0) to achieve ≥50% radiochemical yield .
  • Biodistribution Studies :
    • Administer to ovariectomized rodent models and quantify tissue uptake (e.g., uterus, liver) via gamma counting. Calculate target-to-nontarget ratios .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.